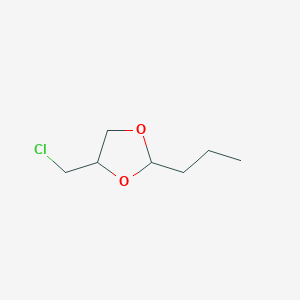
4-(Chloromethyl)-2-propyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-propyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-propyl-1,3-dioxolane typically involves the reaction of 2-propyl-1,3-dioxolane with chloromethylating agents. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective chloromethylation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as sodium phenoxide, leading to the formation of phenoxy derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium phenoxide in ethanol is a common reagent for substitution reactions involving the chloromethyl group.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired transformation.
Major Products
The major products formed from substitution reactions include phenoxy derivatives, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-propyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-propyl-1,3-dioxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-2-propyl-1,3-dioxolane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-1,3-dioxolane: Lacks the propyl group, making it less sterically hindered.
Uniqueness
4-(Chloromethyl)-2-propyl-1,3-dioxolane is unique due to the combination of the chloromethyl and propyl groups on the dioxolane ring, which imparts specific reactivity and steric properties that can be advantageous in certain chemical syntheses and applications.
Propiedades
Número CAS |
4469-51-6 |
|---|---|
Fórmula molecular |
C7H13ClO2 |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-7-9-5-6(4-8)10-7/h6-7H,2-5H2,1H3 |
Clave InChI |
PDFCICVJFMZXPK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OCC(O1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
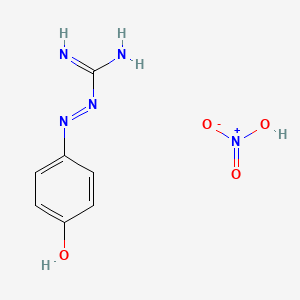
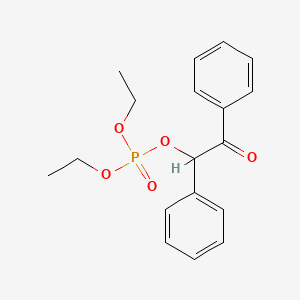
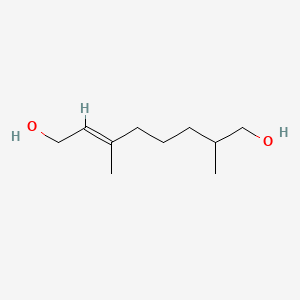
![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![2-[(14-ethyl-14-methyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14148543.png)
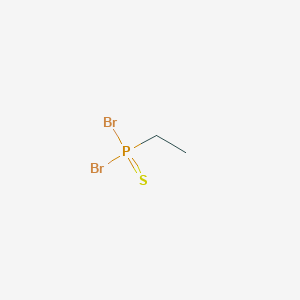

![[2-(Acetyloxy)phenyl]boronic acid](/img/structure/B14148557.png)
![(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B14148559.png)
![Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14148567.png)
![4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14148569.png)
![2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14148600.png)
